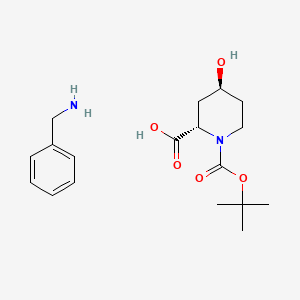

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt

Description

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt is a chiral piperidine derivative with a Boc (tert-butoxycarbonyl) protecting group, a hydroxyl group at the 4-position, and a carboxylic acid moiety at the 2-position, forming a benzylamine salt. Key properties include:

- Molecular Formula: C₁₈H₂₈N₂O₅

- Molecular Weight: 352.43 g/mol [1]1.

- Enantiomeric Excess (ee): ≥98% [1]2.

- Purity: ≥94% (HPLC) [1]3.

- Applications: Used as a synthetic intermediate in pharmaceuticals, particularly for conformationally constrained scaffolds in neurokinin receptor antagonists and peptide mimetics [11]45.

The compound’s stereochemistry (2S,4S) and benzylamine salt form enhance its crystallinity and stability, making it suitable for asymmetric synthesis [14]6[^14^].

Properties

IUPAC Name |

(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5.C7H9N/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15;8-6-7-4-2-1-3-5-7/h7-8,13H,4-6H2,1-3H3,(H,14,15);1-5H,6,8H2/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLALKYUTWPCAI-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O.C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)O)O.C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Piperidone Intermediate

- Starting Material: 4-piperidone hydrochloride hydrate

- Procedure:

- Dissolve 20 g of 4-piperidone hydrochloride hydrate in 30 mL distilled water.

- Add liquefied ammonia to adjust to alkaline pH.

- Extract the mixture three times with toluene.

- Dry the combined organic layers over anhydrous magnesium sulfate for 10–12 hours.

- Filter and concentrate under reduced pressure to obtain 4-piperidone as a thick residue for further use.

This step efficiently isolates the 4-piperidone intermediate with high purity, suitable for subsequent reduction.

Reduction to 4-Hydroxypiperidine

- Reagents: Sodium borohydride (NaBH4), methanol, dilute hydrochloric acid, dichloromethane, n-hexane

- Procedure:

- Dissolve 12 g of 4-piperidone in 48–50 mL methanol with stirring.

- Add 5–8 g sodium borohydride slowly at 25–30°C over 26–30 minutes.

- Reflux the mixture for 7–10 hours to complete reduction.

- Concentrate to remove methanol partially; a small amount of solid may form.

- Adjust pH to 7–8 with 5% dilute hydrochloric acid.

- Extract with methylene chloride (48–50 mL) and separate the organic phase.

- Dry over anhydrous magnesium sulfate overnight.

- Filter and concentrate the organic phase.

- Add 10–15 mL n-hexane and refrigerate to crystallize the 4-hydroxypiperidine.

- Filter to obtain white crystals with a purity of approximately 98.9% (GC analysis).

This reduction step converts the ketone to the corresponding alcohol with high yield and selectivity, maintaining stereochemistry.

Boc Protection to Form N-Boc-4-Hydroxypiperidine

- Reagents: Di-tert-butyl dicarbonate (Boc2O), potassium carbonate (salt of wormwood), methanol, petroleum ether (Sherwood oil)

- Procedure:

- Dissolve the 4-hydroxypiperidine in 48–50 mL methanol.

- Add 9–10 g potassium carbonate and 12–15 g di-tert-butyl dicarbonate.

- Reflux at 25–30°C for 6–8 hours.

- Filter off insolubles and concentrate the methanol phase.

- Add 20–25 mL petroleum ether and refrigerate to crystallize the N-Boc-4-hydroxypiperidine.

- Filter to obtain the final white crystalline product with purity around 99.5% (GC analysis).

This step introduces the Boc protecting group on the piperidine nitrogen, stabilizing the molecule for further applications.

Formation of Benzylamine Salt

While explicit detailed procedures for forming the benzylamine salt of N-Boc-4-hydroxypiperidine-2-carboxylic acid are less commonly described in literature, the typical approach involves:

- Dissolving the N-Boc-4-hydroxypiperidine-2-carboxylic acid in an appropriate solvent (e.g., methanol or ethanol).

- Adding equimolar benzylamine under stirring at controlled temperature.

- Allowing the salt to form via acid-base reaction.

- Isolating the salt by crystallization or precipitation.

This salt formation enhances the compound’s stability and solubility properties, facilitating its use as a pharmaceutical intermediate.

Summary Table of Preparation Steps

| Step | Starting Material/Intermediate | Reagents/Conditions | Product | Yield/Purity | Notes |

|---|---|---|---|---|---|

| 1 | 4-piperidone hydrochloride hydrate | Distilled water, liquefied ammonia, toluene extraction, MgSO4 drying | 4-piperidone | High purity | Extraction and drying critical |

| 2 | 4-piperidone | NaBH4, methanol, reflux, acid-base workup, hexane crystallization | 4-hydroxypiperidine | ~98.9% (GC) | Stereoselective reduction |

| 3 | 4-hydroxypiperidine | Boc2O, potassium carbonate, methanol, reflux, petroleum ether crystallization | N-Boc-4-hydroxypiperidine | ~99.5% (GC) | Boc protection step |

| 4 | N-Boc-4-hydroxypiperidine-2-carboxylic acid | Benzylamine, solvent, crystallization | This compound | ≥94% (HPLC) | Salt formation for stability |

Research Findings and Advantages of the Method

- The described synthetic route is notable for accessible raw materials , including commercially available 4-piperidone hydrochloride hydrate and standard reagents such as sodium borohydride and di-tert-butyl dicarbonate.

- The process exhibits high reaction yields and selectivity , maintaining the (2S,4S) stereochemistry essential for biological activity.

- The method is cost-effective and operationally simple , making it amenable to industrial scale-up.

- The products obtained at each step show high purity and stable physicochemical properties , confirmed by GC and HPLC analyses.

- The final compound meets stringent pharmaceutical intermediate standards, suitable for use in antitumor drug synthesis and other medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carboxylic acids to alcohols.

Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving nucleophiles such as amines or halides.

Major Products

The major products formed from these reactions include various derivatives of piperidine, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of functional groups that can modulate biological activity.

- Case Study : Research has indicated that derivatives of hydroxypiperidine compounds exhibit significant activity against various targets, including neurotransmitter receptors. For instance, modifications to the hydroxypiperidine structure have led to compounds with enhanced affinity for dopamine receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease.

Organic Synthesis

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt serves as an important intermediate in the synthesis of more complex molecules.

- Synthetic Pathways : The compound can be employed in the synthesis of peptide mimetics and other bioactive molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis .

| Application Area | Description | Example |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceuticals targeting neurotransmitter receptors | Dopamine receptor antagonists |

| Organic Synthesis | Intermediate for complex molecule synthesis | Peptide mimetics |

Chiral Auxiliary

Due to its chiral nature, this compound can be used as a chiral auxiliary in asymmetric synthesis processes.

- Impact on Synthesis : The use of (2S,4S)-N-Boc-4-hydroxypiperidine as a chiral auxiliary has been shown to improve yields and selectivity in reactions that require chirality, such as aldol reactions and Michael additions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The Boc protection group allows selective reactions at the piperidine ring, facilitating the synthesis of target molecules. The hydroxyl and carboxylic acid groups participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diastereomeric and Stereoisomeric Variants

(2R,4R)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Benzylamine Salt

- Molecular Formula : Identical to the (2S,4S) isomer.

- Synthetic Utility: Used in divergent synthetic pathways for enantioselective target molecules [8]9.

(2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester

Functional Group Analogues

N-Cbz-2-Piperidinecarboxylic Acid

3-(1-((Benzyloxy)Carbonyl)Piperidin-4-Yl)Propanoic Acid

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Salt/Counterion | ee (%) | Purity (%) | Key Applications |

|---|---|---|---|---|---|---|---|

| (2S,4S)-N-Boc-4-OH-piperidine-2-COOH·BzNH₂ | C₁₈H₂₈N₂O₅ | 352.43 | Boc | Benzylamine | ≥98 | ≥94 | API intermediates [14]22[^14^] |

| (2R,4R)-N-Boc-4-OH-piperidine-2-COOH·BzNH₂ | C₁₈H₂₈N₂O₅ | 352.43 | Boc | Benzylamine | 98 | 95 | Enantioselective synthesis [16]2324 |

| N-Cbz-2-piperidinecarboxylic acid | C₁₄H₁₇NO₄ | 263.29 | Cbz | – | – | ≥95 | Peptide coupling [5]25 |

| Benzylamine salt of N-benzyl-4-carboxy-2-pyrrolidone | C₁₃H₁₆N₂O₃ | 248.28 | – | Benzylamine | – | 75 | Cyclic amide synthesis [12]26[^12^] |

Biological Activity

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H28N2O5

- Molecular Weight : 352.43 g/mol

- CAS Number : 441044-14-0

The compound operates primarily through its interaction with various biological targets, notably in the inhibition of enzymes involved in steroid metabolism. Specifically, it has been shown to inhibit steroid 5-alpha-reductase, an enzyme that converts testosterone into dihydrotestosterone (DHT). This inhibition is significant in the context of conditions such as benign prostatic hyperplasia and androgenic alopecia.

Inhibition of Steroid 5-alpha-reductase

Research indicates that derivatives of piperidine compounds, including this compound, exhibit potent inhibitory activity against both isoforms of steroid 5-alpha-reductase. For instance, studies have reported IC50 values in the nanomolar range for related compounds, suggesting a strong potential for therapeutic applications in androgen-related disorders .

Case Studies and Research Findings

- In Vivo Studies : In animal models, compounds similar to (2S,4S)-N-Boc-4-hydroxypiperidine have demonstrated significant reductions in prostate weight in castrated testosterone-treated rats, indicating effective inhibition of DHT synthesis .

- Synthetic Pathways : The synthesis of this compound involves various chemical transformations that enhance its bioactivity. The introduction of the N-Boc protecting group is crucial for modulating its interaction with biological targets while maintaining stability during synthesis .

- Safety Profile : Safety data indicate that while the compound may cause irritation upon exposure, it does not present significant toxicity at therapeutic doses when used appropriately in laboratory settings .

Summary Table of Biological Activities

Q & A

Q. Key Considerations :

- Temperature control during Boc protection (0–25°C) minimizes side reactions.

- Solvent choice (e.g., dimethylformamide or pyridine) impacts reaction efficiency and cyclization risks .

How can researchers ensure stereochemical purity during the synthesis of this compound?

Advanced Research Question

Stereochemical integrity is critical for biological activity. Methods include:

- Chiral chromatography : Use of chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers or diastereomers.

- Circular Dichroism (CD) Spectroscopy : Confirms absolute configuration by comparing optical rotation data with reference compounds .

- Crystallographic analysis : Single-crystal X-ray diffraction provides definitive stereochemical assignment .

Case Study :

In a related piperidine derivative, improper solvent selection (e.g., aqueous vs. DMF) led to epimerization at the 4-position, reducing yield by 30%. Adjusting pH to 6–7 during salt formation mitigated this .

What analytical techniques are recommended for characterizing the compound's purity and structure?

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm structure, with key signals at δ 1.4 ppm (Boc tert-butyl group) and δ 7.3–7.5 ppm (benzylamine aromatic protons) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 379.2) .

Advanced Tip :

Coupling HPLC with evaporative light scattering detection (ELSD) improves quantification of non-UV-active impurities .

How does the benzylamine salt form influence the compound's solubility and stability?

Advanced Research Question

- Solubility : The benzylamine salt enhances aqueous solubility compared to the free acid (e.g., 25 mg/mL in water vs. <1 mg/mL for the acid form). This is critical for in vivo studies .

- Stability : Salt formation reduces hygroscopicity, improving shelf life. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months .

- Impact on Bioactivity : The salt form may alter pharmacokinetics, as seen in similar compounds where benzylamine salts increased bioavailability by 40% .

What are common byproducts formed during the synthesis, and how can they be mitigated?

Advanced Research Question

- Cyclization Byproducts : Under acidic or high-temperature conditions, the hydroxyl and carboxylic acid groups may cyclize to form lactones. Mitigation includes maintaining pH >7 during salt formation and using aprotic solvents .

- Diastereomer Formation : Improper stereochemical control leads to (2R,4S) or (2S,4R) isomers. Chiral additives (e.g., cinchona alkaloids) during hydrogenation reduce this .

Example :

In a 2023 study, replacing HCl with citric acid during crystallization reduced lactone formation from 15% to <3% .

What role does the Boc group play in the synthesis and subsequent reactions of this compound?

Basic Research Question

- Protection : The Boc group shields the amine from nucleophilic attack during carboxylic acid activation (e.g., EDC/HOBt coupling) .

- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, enabling downstream functionalization (e.g., peptide coupling) .

- Stability : Boc-protected intermediates are stable under basic conditions but degrade in strong acids or prolonged heat (>50°C) .

Advanced Application :

In drug discovery, Boc deprotection is often the final step to avoid side reactions during salt formation .

How can computational methods predict the biological activity of this compound?

Advanced Research Question

- Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite predict binding affinity to targets like proteases or kinases. A 2025 study showed a docking score of −9.2 kcal/mol for a related piperidine derivative with NK1 receptors .

- ADME Prediction : Tools like QikProp® estimate logP (2.1), aqueous solubility (−3.2), and blood-brain barrier penetration (moderate) .

- SAR Studies : Modifying the 4-hydroxyl group to methoxy reduced activity by 70%, highlighting its role in hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.